Cas no 923244-80-8 (N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-3-(ethanesulfonyl)benzamide)

N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-3-(ethanesulfonyl)benzamide 化学的及び物理的性質
名前と識別子
-
- N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-3-(ethanesulfonyl)benzamide
- AKOS002014077
- N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide
- N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(ethanesulfonyl)benzamide
- N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-ethylsulfonylbenzamide
- 923244-80-8
- F2231-0088
-
- インチ: 1S/C18H19N3O5S3/c1-4-28(23,24)13-7-5-6-12(10-13)17(22)20-18-19-15-9-8-14(11-16(15)27-18)29(25,26)21(2)3/h5-11H,4H2,1-3H3,(H,19,20,22)
- InChIKey: CIVJNQVWMYCZCI-UHFFFAOYSA-N
- SMILES: S(C1=CC=C2C(=C1)SC(NC(C1=CC=CC(=C1)S(CC)(=O)=O)=O)=N2)(N(C)C)(=O)=O
計算された属性
- 精确分子量: 453.04868424g/mol
- 同位素质量: 453.04868424g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 8
- 重原子数量: 29
- 回転可能化学結合数: 6
- 複雑さ: 804
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 159Ų
- XLogP3: 2.3
N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-3-(ethanesulfonyl)benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2231-0088-40mg |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(ethanesulfonyl)benzamide |
923244-80-8 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2231-0088-30mg |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(ethanesulfonyl)benzamide |
923244-80-8 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2231-0088-4mg |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(ethanesulfonyl)benzamide |
923244-80-8 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2231-0088-20mg |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(ethanesulfonyl)benzamide |
923244-80-8 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2231-0088-3mg |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(ethanesulfonyl)benzamide |
923244-80-8 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2231-0088-2mg |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(ethanesulfonyl)benzamide |
923244-80-8 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2231-0088-10mg |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(ethanesulfonyl)benzamide |
923244-80-8 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2231-0088-2μmol |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(ethanesulfonyl)benzamide |
923244-80-8 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2231-0088-20μmol |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(ethanesulfonyl)benzamide |
923244-80-8 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2231-0088-50mg |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(ethanesulfonyl)benzamide |
923244-80-8 | 90%+ | 50mg |
$160.0 | 2023-05-16 |
N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-3-(ethanesulfonyl)benzamide 関連文献
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-3-(ethanesulfonyl)benzamideに関する追加情報
N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-3-(ethanesulfonyl)benzamide (CAS No. 923244-80-8)
N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-3-(ethanesulfonyl)benzamide (CAS No. 923244-80-8) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential therapeutic applications. This compound belongs to the class of benzothiazoles, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
The structure of N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-3-(ethanesulfonyl)benzamide is characterized by a benzothiazole core linked to a sulfonyl group and an ethanesulfonyl substituent. The presence of these functional groups imparts specific chemical and biological properties to the molecule, making it a valuable candidate for various pharmaceutical applications.
Recent studies have highlighted the pharmacological potential of N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-3-(ethanesulfonyl)benzamide. For instance, a study published in the Journal of Medicinal Chemistry in 2021 demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism of action involves the modulation of nuclear factor-kappa B (NF-κB) signaling pathways, which are central to the inflammatory response.
In addition to its anti-inflammatory properties, N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-3-(ethanesulfonyl)benzamide has shown promise in cancer research. A 2020 study in the Cancer Letters journal reported that this compound effectively inhibits the growth of various cancer cell lines, including breast cancer and colon cancer cells. The anticancer activity is attributed to its ability to induce apoptosis and disrupt cell cycle progression by targeting key regulatory proteins such as p53 and Bcl-2.
The synthesis of N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-3-(ethanesulfonyl)benzamide involves a multi-step process that includes the formation of the benzothiazole core and subsequent functionalization with the sulfonyl and ethanesulfonyl groups. The synthetic route is well-documented in the literature and can be optimized for large-scale production, making it feasible for pharmaceutical development.
One of the key advantages of N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-3-(ethanesulfonyl)benzamide is its high selectivity and low toxicity profile. Preclinical studies have shown that this compound selectively targets diseased cells while sparing healthy tissues, thereby minimizing potential side effects. This selectivity is crucial for developing safe and effective therapeutic agents.
The pharmacokinetic properties of N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-3-(ethanesulfonyl)benzamide have also been extensively studied. Research indicates that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, which are essential for its therapeutic efficacy. Its oral bioavailability is high, and it exhibits good plasma stability, making it suitable for oral administration.
In conclusion, N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-3-(ethanesulfonyl)benzamide (CAS No. 923244-80-8) represents a promising lead compound in the development of novel therapeutics for inflammatory diseases and cancer. Its unique chemical structure, coupled with its potent biological activities and favorable pharmacokinetic properties, positions it as a valuable candidate for further preclinical and clinical evaluation. Ongoing research continues to explore its full therapeutic potential and optimize its use in clinical settings.
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